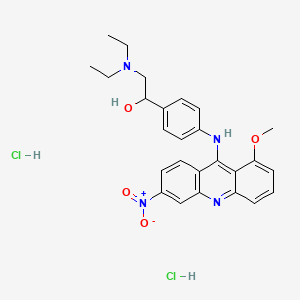
1,1'-(Ethyne-1,2-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-pyrenyl)ethyne is a compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two pyrene units connected by an ethyne (acetylene) linkage, resulting in a highly conjugated system. The extended π-conjugation in bis(1-pyrenyl)ethyne imparts distinctive photophysical characteristics, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethylene or ethane linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Bis(1-pyrenyl)ethylene or bis(1-pyrenyl)ethane.
Substitution: Halogenated pyrene derivatives.
Applications De Recherche Scientifique
Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger π-conjugated systems and metal-organic frameworks (MOFs).
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in photodynamic therapy and as a sensor for detecting biological molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells
Mécanisme D'action
The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetrakis(pyren-1-ylethenyl)benzene: Another pyrene-based compound with extended conjugation.
1,4-Di-n-octyloxy-2,5-bis(pyren-1-ylethenyl)benzene: Known for its optical properties and used in thin-film applications.
Uniqueness: Bis(1-pyrenyl)ethyne stands out due to its specific ethyne linkage, which provides a unique combination of rigidity and flexibility in the molecular structure. This results in distinct photophysical properties that are advantageous for applications requiring high fluorescence and stability .
Propriétés
Numéro CAS |
33895-41-9 |
|---|---|
Formule moléculaire |
C34H18 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1-(2-pyren-1-ylethynyl)pyrene |
InChI |
InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H |
Clé InChI |
XVBYBJIYCYODQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


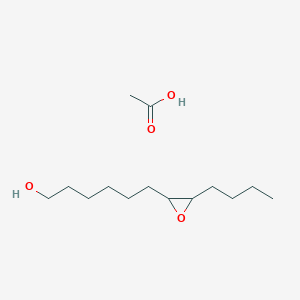
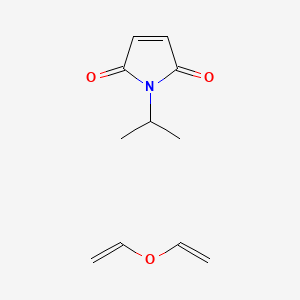
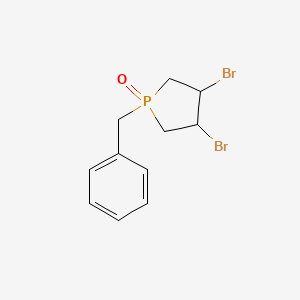
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
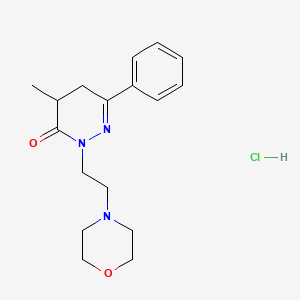
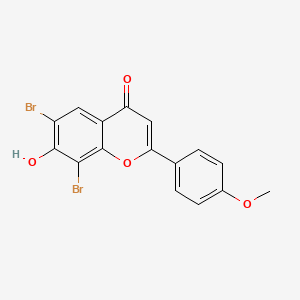

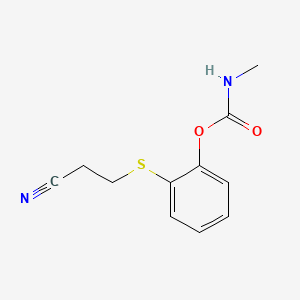

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
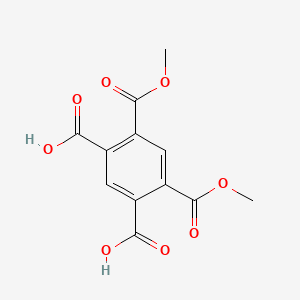

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
